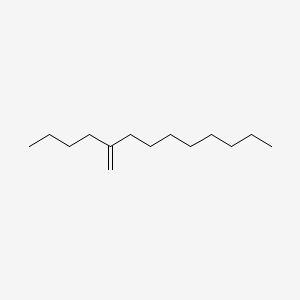

2-Butyl-1-decene

Descripción

2-Butyl-1-decene (CAS 51655-65-3) is a branched alkene characterized by a decene backbone (10 carbons) with a butyl substituent at the second carbon. Its structure, featuring a terminal double bond at position 1 and a branched alkyl chain, distinguishes it from linear alkenes like 1-tetradecene or stereoisomers such as (E)-3-tetradecene. This compound has been studied in the context of oxidative stability, particularly in infant nutrition packaging, where its volatile behavior and degradation products are monitored to assess rancidity .

Propiedades

IUPAC Name |

5-methylidenetridecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-4-6-8-9-10-11-13-14(3)12-7-5-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTSLZJISCPGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=C)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334623 | |

| Record name | 2-Butyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-65-3 | |

| Record name | 2-Butyl-1-decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-1-DECEN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Butyl-1-decene can be synthesized through various methods, including the oligomerization of ethylene and the subsequent hydroformylation and hydrogenation processes. One common method involves the oligomerization of ethylene to produce linear alpha-olefins, followed by selective hydrogenation to yield 2-Butyl-1-decene .

Industrial Production Methods: In industrial settings, 2-Butyl-1-decene is typically produced through the oligomerization of ethylene using catalysts such as Ziegler-Natta or metallocene catalysts. The reaction conditions often involve high pressures and temperatures to achieve optimal yields. The resulting product is then purified through distillation and other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butyl-1-decene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation of 2-Butyl-1-decene can yield the corresponding alkane, 2-Butyl-decane, using catalysts like palladium on carbon.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

Oxidation: 2-Butyl-1-decanol, 2-Butyl-decanal, 2-Butyl-decanoic acid.

Reduction: 2-Butyl-decane.

Substitution: 2-Butyl-1,2-dichlorodecane, 2-Butyl-1,2-dibromodecane.

Aplicaciones Científicas De Investigación

2-Butyl-1-decene has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

Industry: It is utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Butyl-1-decene involves its reactivity at the carbon-carbon double bond. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the double bond is targeted by hydrogen molecules in the presence of a catalyst, leading to the formation of the corresponding alkane .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key structural differences between 2-butyl-1-decene and analogous alkenes influence their physical and chemical behaviors:

- Branching vs. Linearity : The branched structure of 2-butyl-1-decene reduces intermolecular van der Waals forces compared to linear alkenes like 1-tetradecene, leading to lower boiling points and higher volatility. This is reflected in its shorter retention time (36.448 min) compared to 1-tetradecene (37.348 min) under identical GC conditions .

- Chain Length : 2-Butyl-1-decene (C14) has a longer carbon chain than 2-methyl-2-decene (C11), contributing to differences in hydrophobicity and reactivity .

Oxidative Stability

A 2021 study tracking volatile compounds during oxidation in infant nutrition packaging revealed distinct trends:

| Compound | Initial Concentration (μg/g) | Oxidation Period (Days) | Final Concentration (μg/g) | Stability Trend |

|---|---|---|---|---|

| 2-Butyl-1-decene | 0.41 ± 0.10 | 0 → 4 | 0.82 ± 0.32 | Increase |

| 1-Tetradecene | 1.19 ± 0.08 | 0 → 4 | 0.51 ± 0.31 | Decrease |

| (E)-3-Tetradecene | 0.25 ± 0.01 | 0 → 4 | 0.35 ± 0.14 | Increase |

- 2-Butyl-1-Decene : Its concentration increased by ~100% over four days, suggesting either slower degradation or formation as a secondary oxidation product. This contrasts sharply with linear alkenes like 1-tetradecene, which degraded by ~57% .

- Mechanistic Insight : Branching may shield the double bond from oxidative attack, enhancing stability. Conversely, linear alkenes are more prone to radical-initiated chain scission.

Key Research Findings

- Volatility : Branched alkenes like 2-butyl-1-decene evaporate more readily than linear counterparts, impacting their persistence in packaged products .

- Degradation Pathways : Linear alkenes produce smaller aldehydes and ketones during oxidation, contributing to rancid odors, while branched alkenes may form less volatile byproducts .

- Industrial Relevance : The stability of 2-butyl-1-decene makes it a candidate for applications requiring controlled release of volatiles, though its regulatory status necessitates careful monitoring .

Actividad Biológica

2-Butyl-1-decene, a linear alpha-olefin with the chemical formula , is a compound of interest due to its diverse applications in the chemical industry and potential biological activities. This article reviews the biological activity of 2-butyl-1-decene, focusing on its antimicrobial properties, toxicity, and potential therapeutic applications based on available research findings.

2-Butyl-1-decene is characterized by its long carbon chain and the presence of a double bond, which can influence its reactivity and biological interactions. The compound is primarily synthesized through the oligomerization of ethylene or by metathesis reactions involving other olefins.

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of 2-butyl-1-decene.

- Acute Toxicity : Data from related compounds indicate that 1-decene has an LC50 (lethal concentration for 50% of the test population) greater than 2.1 mg/L for inhalation exposure in rats, suggesting low acute toxicity . While specific data for 2-butyl-1-decene is not widely reported, it is reasonable to extrapolate that it may exhibit a comparable safety profile.

- Genotoxicity : Various tests, including the Ames test, have shown negative results for genotoxicity in related compounds, indicating that they do not induce mutations in bacterial cells . This suggests that 2-butyl-1-decene may also be non-genotoxic.

Study on Antimicrobial Effects

A study investigated the biological activity of various volatile compounds derived from marine and terrestrial bacteria. Although 2-butyl-1-decene was not explicitly tested, the study highlighted significant antimicrobial properties in related compounds . This reinforces the hypothesis that 2-butyl-1-decene could exhibit similar activities.

Environmental Impact Assessment

In an environmental context, studies on similar aliphatic compounds indicate that they are biodegradable and have low bioaccumulation potential . This suggests that 2-butyl-1-decene may also be environmentally friendly, reducing concerns about long-term ecological impacts.

Data Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | C14H28 |

| Antimicrobial Activity | Potential against pathogens |

| Acute Inhalation Toxicity | LC50 > 2.1 mg/L |

| Genotoxicity | Negative in Ames test |

| Biodegradability | Expected to be readily biodegradable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.